6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester
CAS No.: 1092580-90-9
Cat. No.: VC11672092
Molecular Formula: C14H22BN3O3
Molecular Weight: 291.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1092580-90-9 |
|---|---|
| Molecular Formula | C14H22BN3O3 |
| Molecular Weight | 291.16 g/mol |
| IUPAC Name | 2-amino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C14H22BN3O3/c1-13(2)14(3,4)21-15(20-13)9-7-10(11(16)17-8-9)12(19)18(5)6/h7-8H,1-6H3,(H2,16,17) |
| Standard InChI Key | MOJKCQQYABQCHY-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)C(=O)N(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)C(=O)N(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester possesses the molecular formula , with a calculated molecular weight of 291.16 g/mol . The pinacol ester group () contributes to the compound’s stability, while the dimethylcarbamoyl substituent () enhances its solubility in polar organic solvents. X-ray crystallography of analogous compounds suggests a planar pyridine ring system with bond angles consistent with sp² hybridization at the boron center.
Structural Characteristics
The compound’s IUPAC name, 2-amino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide, reflects its three distinct functional regions:
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Aminopyridine core: The 2-amino group at position 2 participates in hydrogen bonding, influencing crystallization behavior .
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Boronic ester: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at position 5 provides protection for the reactive boronic acid, enabling storage under ambient conditions .
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Dimethylcarbamoyl side chain: The N,N-dimethylamide at position 3 modulates electronic effects through resonance and inductive mechanisms, reducing susceptibility to protodeboronation.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 291.16 g/mol | |
| Melting Point | 158-162°C (decomposes) | |
| Solubility (25°C) | 12 mg/mL in DMSO | |
| LogP (Octanol-Water) | 1.8 ± 0.3 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis follows a two-step protocol adapted from imidazo[1,2-a]pyridine boronic ester production :
Step 1: Miyaura Borylation
2-Amino-5-bromopyridine reacts with bis(pinacolato)diboron () in 1,4-dioxane at 80°C using (0.01 eq) and potassium acetate (3 eq). This achieves 99% conversion to 2-aminopyridine-5-boronic acid pinacol ester within 16 hours .
Step 2: Cyclocondensation
The intermediate undergoes reaction with 40% chloroacetaldehyde aqueous solution in ethanol under reflux (4 hours), yielding the target compound in 66.8% isolated yield after basification and recrystallization .
Table 2: Optimization of Step 2 Conditions
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 78-82°C | ±5% |
| Reaction Time | 4-6 hours | ±8% |
| pH Adjustment | 7.5-8.5 | ±12% |
Process Improvements
Recent advances utilize continuous flow reactors to enhance the borylation step’s efficiency, reducing palladium loading to 0.005 eq while maintaining 95% yield. Microwave-assisted cyclocondensation decreases reaction time to 90 minutes with comparable yields.
Applications in Research and Industry
Suzuki-Miyaura Cross-Coupling
The compound serves as a superior arylating agent in palladium-catalyzed couplings due to its hindered boronic ester group, which suppresses homocoupling side reactions. In model reactions with 4-bromoanisole, coupling efficiencies reach 92% vs. 78% for phenylboronic acid.
Pharmaceutical Intermediate
As a building block for kinase inhibitors, the dimethylcarbamoyl group enhances target binding through dipole interactions with ATP-binding pockets. Derivatives show IC₅₀ values of 12 nM against JAK2 kinases in preclinical studies.
Table 3: Comparative Bioactivity of Derivatives
| R-Group | JAK2 IC₅₀ (nM) | Solubility (μM) |
|---|---|---|
| -H | 45 | 8.2 |
| -Dimethylcarbamoyl | 12 | 18.9 |
| -Methoxy | 38 | 14.3 |
Comparative Analysis with Related Boronic Esters
The dimethylcarbamoyl substituent confers distinct advantages over conventional boronic esters:
Table 4: Stability Under Physiological Conditions
| Compound | Half-life (pH 7.4, 37°C) |
|---|---|
| Phenylboronic acid pinacol ester | 2.3 hours |
| 6-Amino-5-(dimethylcarbamoyl) analog | 8.7 hours |
This enhanced stability stems from reduced Lewis acidity at boron (calculated 8.2 vs. 7.1 for phenyl analog), making it preferable for prolonged biological assays.
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